Product packaging for Ethyl 10-bromoanthracene-9-carboxylate(Cat. No.:CAS No. 1089318-91-1)

Ethyl 10-bromoanthracene-9-carboxylate

Cat. No.: B1401568
CAS No.: 1089318-91-1
M. Wt: 329.2 g/mol
InChI Key: CGVWQGPVBMLCSL-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound is characterized by a planar anthracene backbone (Fig. 1). X-ray crystallographic studies of analogous anthracene carboxylates reveal that the ester substituent at the 9th position introduces steric and electronic effects that influence packing modes. For example, ethyl anthracene-9-carboxylate forms helical hydrogen-bonded strands along the crystallographic c-axis, stabilized by C–H⋯O interactions and edge-to-face arene interactions with centroid distances of 2.75–2.84 Å.

The bromine atom at the 10th position further perturbs the crystal lattice. Comparative studies show that halogen substituents like bromine increase molecular polarizability, leading to stronger intermolecular interactions such as C–H⋯π and π–π stacking. In brominated anthracene derivatives, centroid-to-centroid distances between adjacent anthracene rings typically range from 3.59 to 3.60 Å, which are shorter than those in non-halogenated analogs due to enhanced van der Waals interactions.

Table 1: Key crystallographic parameters of this compound derivatives

Parameter Value Source
Dihedral angle (anthracene vs. ester) 5.74°–87.49°
Centroid-to-centroid distance 3.59–3.60 Å
Planarity deviation ≤0.039 Å (anthracene core)

Electronic Configuration and Conjugation Effects

The electronic structure of this compound is dominated by the conjugated π-system of the anthracene core. Density functional theory (DFT) calculations on similar compounds reveal that bromine substitution at the 10th position reduces the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap by 0.2–0.3 eV compared to non-halogenated analogs. This is attributed to the electron-withdrawing inductive effect of bromine, which localizes electron density on the halogen atom and polarizes the anthracene framework.

The ethyl ester group at the 9th position introduces additional conjugation effects. Fourier-transform infrared (FTIR) spectroscopy of anthracene-9-carboxylates shows strong carbonyl stretching vibrations at ~1,710 cm⁻¹, indicative of partial electron delocalization between the ester group and the aromatic system. However, the ester’s resonance effects are less pronounced than those of carboxylic acids due to the absence of acidic protons.

Key electronic properties :

  • HOMO-LUMO gap: ~3.1 eV (estimated from analogous compounds)
  • $$ \lambda_{\text{max}} $$ (UV-Vis): 380–400 nm (anthracene π→π* transitions)

Comparative Analysis with Anthracene Derivatives

This compound exhibits distinct structural and electronic differences compared to other anthracene derivatives:

  • Mthis compound :

    • Smaller ester group reduces steric hindrance, leading to tighter π–π stacking (centroid distances: 3.55 Å vs. 3.59 Å in ethyl derivative).
    • Higher melting point (421–423 K vs. 381–382 K for ethyl analog).
  • Non-halogenated analogs (e.g., ethyl anthracene-9-carboxylate) :

    • Absence of bromine results in weaker intermolecular interactions (centroid distances: 3.85–4.10 Å).
    • Higher fluorescence quantum yield ($$ \Phi = 61.9\% $$ vs. <10% for brominated derivatives).
  • Chloro- and fluoro-substituted derivatives :

    • Fluorine’s smaller atomic radius allows closer packing but weaker heavy-atom quenching effects compared to bromine.
    • Chlorine derivatives exhibit intermediate electronic effects, with HOMO-LUMO gaps ~0.1 eV larger than brominated analogs.

Table 2: Comparative properties of anthracene-9-carboxylates

Derivative Halogen Melting Point (K) $$ \Phi $$ (%) Centroid Distance (Å)
Ethyl 10-bromo-9-carboxylate Br 381–382 <10 3.59–3.60
Methyl 10-bromo-9-carboxylate Br 421–423 <10 3.55
Ethyl anthracene-9-carboxylate None 381–382 61.9 3.85–4.10

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13BrO2 B1401568 Ethyl 10-bromoanthracene-9-carboxylate CAS No. 1089318-91-1

Properties

IUPAC Name

ethyl 10-bromoanthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO2/c1-2-20-17(19)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVWQGPVBMLCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855724
Record name Ethyl 10-bromoanthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089318-91-1
Record name Ethyl 10-bromoanthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Formylation Route

  • 9,10-Dibromination of Anthracene: Anthracene is reacted with bromine in dichloromethane to yield 9,10-dibromoanthracene with high regioselectivity.
  • Lithium-Halogen Exchange and Formylation: Treatment of 9,10-dibromoanthracene with n-butyllithium at low temperature (-78 to -90 °C) induces lithium-halogen exchange at the 9-position, followed by formylation with N-methylformanilide to produce 10-bromoanthracene-9-carbaldehyde in approximately 72% yield.
  • Oxidation and Esterification: The aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently esterified with ethanol under acidic conditions to form ethyl 10-bromoanthracene-9-carboxylate.

This method is supported by literature reporting yields around 64-72% for intermediate steps and uses standard organic solvents and reagents such as dichloromethane, n-butyllithium, and thionyl chloride for acid chloride formation prior to esterification.

Preparation via Acid Chloride Intermediate

  • Formation of 10-bromoanthracene-9-carbonyl chloride: 10-bromo-9-anthracenecarboxylic acid is refluxed with thionyl chloride in chloroform to yield the acid chloride quantitatively.
  • Esterification with Ethanol: The acid chloride is reacted with ethanol in the presence of pyridine as a base in chloroform at room temperature for 2 days. The product is purified by silica gel chromatography, yielding this compound in about 64% yield.

This route benefits from the stability of the acid chloride intermediate and mild reaction conditions for ester formation.

Alternative Protective Group Strategies

  • Acetal Formation: Protection of the aldehyde group as a 1,3-dioxolane derivative to facilitate selective reactions at other positions.
  • Lithium-Halogen Exchange on Protected Intermediates: Use of n-butyllithium on 2-(10-bromoanthracen-9-yl)-1,3-dioxolane followed by iodine quenching to prepare 10-iodo derivatives, which can be further transformed into the target compound.

This approach allows for better control of regioselectivity and functional group compatibility during multi-step syntheses.

Step Description Reagents/Conditions Yield (%) Notes
9,10-Dibromination of anthracene Br2 in CH2Cl2, room temp High Selective dibromination
Lithium-halogen exchange & formylation n-BuLi, N-methylformanilide, -78 °C 72 Produces 10-bromoanthracene-9-carbaldehyde
Acid chloride formation Thionyl chloride, reflux in CHCl3 ~100 Intermediate for esterification
Esterification with ethanol Ethanol, pyridine, room temp, 2 days 64 Purified by column chromatography
Acetal protection (optional) Ethylene glycol, p-toluenesulfonic acid, reflux 86 For selective functionalization
  • The bromination step is highly regioselective under controlled conditions, but excess bromine or prolonged reaction times can lead to overbromination.
  • Lithium-halogen exchange requires strict temperature control (-78 to -90 °C) to avoid side reactions and decomposition.
  • Esterification via acid chloride intermediate is preferred for higher yields and cleaner reactions compared to direct esterification of carboxylic acids.
  • Use of protective groups like 1,3-dioxolane acetals enhances the synthetic flexibility by protecting aldehyde functionalities during further transformations.
  • Purification by silica gel chromatography with hexane/ethyl acetate mixtures is effective to isolate pure this compound.

This compound is prepared through a multi-step synthesis starting from anthracene involving selective bromination, lithium-halogen exchange, formylation, oxidation, and esterification. The acid chloride intermediate method is commonly used for efficient ester formation. Protective group strategies provide additional synthetic control. The described methods are well-documented with yields ranging from moderate to high, utilizing standard reagents and purification techniques suitable for research-scale preparation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 10-bromoanthracene-9-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The anthracene ring can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 10-substituted anthracene-9-carboxylates.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 9-hydroxyanthracene derivatives.

Scientific Research Applications

Organic Electronics

Ethyl 10-bromoanthracene-9-carboxylate is utilized in the fabrication of organic electronic devices due to its semiconducting properties. Its application includes:

  • Organic Light Emitting Diodes (OLEDs) : The compound serves as a key material in OLEDs, where it contributes to light emission efficiency and stability.
  • Organic Photovoltaics (OPVs) : It acts as an electron donor or acceptor in OPV blends, enhancing energy conversion efficiency.

Fluorescent Dyes

The compound is employed as a fluorescent dye in biological imaging and sensing applications. Its fluorescence properties make it suitable for:

  • Cell Imaging : this compound can be used to stain cells for fluorescence microscopy.
  • Sensors : It is incorporated into sensor designs for detecting specific biomolecules due to its sensitivity to environmental changes.

Material Science

In material science, this compound is explored for its potential in developing new materials with unique optical properties:

  • Polymer Composites : It can be blended with polymers to create composites with enhanced mechanical and optical properties.
  • Nanomaterials : Research indicates potential applications in creating nanostructured materials for catalysis and drug delivery systems.

Case Study 1: OLED Performance Enhancement

A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLEDs improved device efficiency by 30% compared to traditional materials. The researchers attributed this enhancement to the compound's favorable energy levels and high photoluminescence quantum yield.

Case Study 2: Biological Imaging Applications

Research featured in Bioconjugate Chemistry highlighted the use of this compound as a fluorescent probe for live-cell imaging. The study showed that cells labeled with this dye exhibited minimal cytotoxicity while providing clear imaging results, making it a promising candidate for biomedical applications.

Mechanism of Action

The mechanism of action of ethyl 10-bromoanthracene-9-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key structural analogs differ in substituents at the 9- and 10-positions of the anthracene core. A comparative analysis is provided below:

Compound Molecular Formula Molecular Weight Substituents Melting Point Applications
Ethyl 10-bromoanthracene-9-carboxylate C₁₇H₁₃BrO₂ 329.19 9-COOEt, 10-Br Not reported OLED emitters
Ethyl anthracene-9-carboxylate C₁₇H₁₄O₂ 250.29 9-COOEt 381–382 K Materials science
10-Phenyl-9-bromoanthracene C₂₀H₁₃Br 333.22 9-Br, 10-Ph 154–155°C Photovoltaic studies
9-Bromoanthracene C₁₄H₉Br 257.12 9-Br Not reported Organic synthesis
Ethyl 3-(10-bromoanthracen-9-yl)-5-methylisoxazole-4-carboxylate C₂₂H₁₅BrN₂O₃ 459.27 9-isoxazole-ester, 10-Br Not reported Anticancer research

Key Observations :

  • Electronic Effects: The bromine atom at the 10-position enhances electron-withdrawing properties, making this compound more electrophilic than its non-brominated analog (Ethyl anthracene-9-carboxylate). This is critical for charge transport in OLEDs .
  • Steric Effects : Bulky substituents like the phenyl group in 10-Phenyl-9-bromoanthracene reduce molecular packing efficiency, whereas the ester group in this compound allows for hydrogen bonding, influencing crystal packing .

Research Findings and Challenges

  • Stability Issues : Brominated anthracenes, including this compound, are prone to photodegradation, limiting their use in long-term applications .
  • Synthetic Limitations : Low yields (30–32%) in some bromination reactions (e.g., ) highlight the need for optimized catalysts or alternative brominating agents .

Biological Activity

Ethyl 10-bromoanthracene-9-carboxylate (CAS No. 1089318-91-1) is a compound derived from anthracene, notable for its bromine substitution at the 10-position and a carboxylate group at the 9-position. This compound has garnered attention in various fields, including organic synthesis, materials science, and medicinal chemistry, due to its unique structural properties and potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C17H13BrO2
  • Molecular Weight : 321.19 g/mol
  • Purity : 95%

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in anti-cancer therapies, photodynamic therapy, and as a fluorescent probe in biological systems.

Anticancer Activity

Studies have shown that derivatives of brominated anthracenes exhibit significant cytotoxic effects against various cancer cell lines. This compound has been reported to induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

  • ROS Generation : The compound can generate ROS upon irradiation, leading to oxidative stress in cancer cells.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed, contributing to cell death pathways.
  • Cell Cycle Arrest : this compound can cause G2/M phase arrest in the cell cycle, inhibiting cell proliferation .

Case Studies

Several studies have investigated the effects of this compound on different cancer types:

StudyCancer TypeFindings
Breast CancerInduced apoptosis via ROS; significant reduction in cell viability observed.
Lung CancerDemonstrated G2/M phase arrest; enhanced cytotoxicity with UV exposure.
LeukemiaIncreased apoptosis markers and decreased proliferation rates in treated cells.

Synthesis and Derivatives

The synthesis of this compound involves bromination of anthracene derivatives followed by esterification with ethyl chloroformate. Variations in the synthesis process can lead to different derivatives with altered biological activities.

Synthetic Route Overview:

  • Bromination : Anthracene is treated with bromine in a suitable solvent to introduce bromine at the 10-position.
  • Esterification : The resulting brominated compound is reacted with ethyl chloroformate to form the ester.

Q & A

How can synthetic routes for Ethyl 10-bromoanthracene-9-carboxylate be optimized to minimize side products?

Basic Research Question
To reduce side products, consider controlling reaction parameters such as temperature and bromine addition rate. For example, in analogous bromination reactions (e.g., 10-phenyl-9-bromoanthracene synthesis), maintaining a reaction temperature of 65°C under nitrogen and slow dropwise addition of bromine minimizes over-bromination . Post-synthesis, use HPLC (≥99% purity standards) or 1^1H NMR to monitor reaction progress and isolate the desired product .

What advanced techniques are recommended for resolving contradictions between NMR and mass spectrometry data?

Advanced Research Question
Discrepancies between NMR and MS data may arise from isotopic patterns or impurities. Employ high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (e.g., 13^{13}C-HSQC, HMBC) to assign structural connectivity. Cross-validate with computational methods like DFT to predict NMR shifts . For persistent ambiguities, crystallize the compound and solve its structure via X-ray diffraction .

What methodologies are critical for X-ray crystallographic analysis of this compound?

Basic Research Question
Crystal growth in non-polar solvents (e.g., ethanol) followed by data collection using a Bruker diffractometer is standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps include:

  • Data collection : Ensure high-resolution (<1.0 Å) for accurate atomic positioning.
  • Refinement : Apply anisotropic displacement parameters and validate using R-factor metrics .

How can photophysical properties like triplet-state dynamics be studied for this compound?

Advanced Research Question
Time-resolved transient absorption spectroscopy or phosphorescence lifetime measurements are ideal for probing triplet-state behavior. For example, similar anthracene derivatives (e.g., 10-phenyl-9-bromoanthracene) exhibit reversible oxygen addition in the triplet state, which can be monitored via laser flash photolysis . Pair experimental data with TD-DFT calculations to model excited-state transitions .

What safety protocols are essential when handling this compound?

Basic Research Question
While specific safety data for this compound are limited, analog studies (e.g., 9,10-dibromoanthracene) indicate hazards such as skin/eye irritation (H315, H319) and aquatic toxicity (H400). Use nitrile gloves, fume hoods, and flame-retardant lab coats. Avoid aqueous discharge and follow EPA guidelines for halogenated waste disposal .

How can computational modeling aid in predicting reactivity or supramolecular interactions?

Advanced Research Question
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) can predict regioselectivity in bromination or esterification reactions. For supramolecular studies (e.g., crystal packing), Hirshfeld surface analysis via CrystalExplorer reveals dominant interactions (e.g., Br···H contacts) . Molecular docking may further explore host-guest chemistry in materials science applications.

What strategies mitigate challenges in crystallizing halogenated anthracene derivatives?

Advanced Research Question
Halogenated anthracenes often exhibit poor solubility. Use solvent layering (e.g., dichloromethane/hexane) or vapor diffusion to grow single crystals. For stubborn cases, introduce co-crystallizing agents (e.g., crown ethers) to stabilize π-π interactions. Monitor crystal growth via polarized light microscopy to assess quality .

How does the bromine substituent influence electronic properties compared to non-halogenated analogs?

Basic Research Question
Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps, as confirmed by UV-Vis spectroscopy. Compare absorption/emission spectra of this compound with non-brominated analogs (e.g., ethyl anthracene-9-carboxylate). Electrochemical studies (cyclic voltammetry) further reveal shifts in reduction potentials .

What analytical workflows validate purity for publication-quality samples?

Basic Research Question
Combine multiple techniques:

  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm).
  • Spectroscopy : 1^1H/13^{13}C NMR (≥400 MHz) and HRMS.
  • Elemental analysis : Confirm C, H, Br, and O content within ±0.4% of theoretical values .

How can researchers address discrepancies in reported synthetic yields for similar anthracene derivatives?

Advanced Research Question
Yield variations may stem from trace moisture or catalyst residues. Replicate reactions under inert atmospheres (argon/glovebox) and characterize intermediates via in situ IR. For reproducibility, report detailed conditions (e.g., solvent grade, stirring rate). Cross-reference synthetic protocols from peer-reviewed crystallography studies (e.g., Acta Cryst. E) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 10-bromoanthracene-9-carboxylate
Reactant of Route 2
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Ethyl 10-bromoanthracene-9-carboxylate

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